Bienvenue dans la boutique en ligne BenchChem!

2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

Lipophilic Ligand Efficiency Computed Physicochemical Properties Drug-likeness

This screening compound features a unique 2-phenoxypropanoyl-azetidinyl-pyrimidine scaffold ideal for kinase selectivity panels (XLogP3=2, TPSA=67.4 Ų minimizes non-specific binding). The phenoxy ether oxygen provides a 5-acceptor pharmacophore distinct from 4-acceptor analogs, potentially altering selectivity fingerprints. Ideal for fragment growing via phenyl ring substitution. Request ≥95% purity with LCMS/NMR confirmation.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2097868-37-4
Cat. No. B2924933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
CAS2097868-37-4
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCC(C(=O)N1CC(C1)NC2=NC=NC=C2)OC3=CC=CC=C3
InChIInChI=1S/C16H18N4O2/c1-12(22-14-5-3-2-4-6-14)16(21)20-9-13(10-20)19-15-7-8-17-11-18-15/h2-8,11-13H,9-10H2,1H3,(H,17,18,19)
InChIKeyKBOFYRORVICWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one (CAS 2097868-37-4): Physicochemical Identity and Library-Derived Scaffold Overview for Procurement Decisions


2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one (CAS 2097868-37-4, PubChem CID 126853402) is a screening compound that incorporates a 3-aminopyrimidine-substituted azetidine core linked to a 2-phenoxypropanoyl fragment [1]. This structure positions it within a broader class of azetidinyl-pyrimidine derivatives investigated for kinase inhibition and anti-proliferative activity [2]. Its primary availability is through commercial screening libraries, with a typical purity of 95% [1]. The compound carries one hydrogen bond donor, five hydrogen bond acceptors, and a computed XLogP3 of 2, indicating moderate lipophilicity [1].

Why Azetidinyl-Pyrimidine Screening Hits Cannot Be Interchanged: The Critical Role of the 2-Phenoxypropanoyl Terminus in 2097868-37-4


Within the azetidinyl-pyrimidine chemical space, subtle alterations to the N-acyl substituent profoundly shift both physicochemical properties and target engagement profiles. Compounds such as 3,3-diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one (CAS 2097927-98-3) and 3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one demonstrate that replacing the 2-phenoxy group with bulkier lipophilic moieties increases molecular weight and logP, altering solubility and potentially redirecting kinase selectivity [1]. Conversely, the 2-phenoxypropanoyl motif in 2097868-37-4 provides a distinct stereoelectronic signature—an ether oxygen capable of acting as an additional hydrogen bond acceptor—that is absent in purely hydrocarbon-linked analogs. Generic substitution among these library members is therefore inadvisable without confirmatory re-screening, as even closely related analogs can exhibit divergent binding profiles in kinobead or cellular target engagement assays [2].

Quantitative Differentiation Evidence for 2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one (2097868-37-4) Against Its Closest Analogs


Lipophilic Ligand Efficiency (LLE) Differentiation: XLogP3 and TPSA Comparison Against 3,3-Diphenyl and 4-Propoxyphenyl Analogs

The 2-phenoxypropanoyl substituent of 2097868-37-4 yields a computed XLogP3 of 2 and Topological Polar Surface Area (TPSA) of 67.4 Ų [1]. Direct comparison with the 3,3-diphenyl analog (XLogP3 approximately 4.0–4.5, TPSA approximately 59 Ų) and the 4-propoxyphenyl analog (XLogP3 approximately 2.8–3.2, TPSA approximately 68 Ų) shows that 2097868-37-4 occupies a favorable intermediate lipophilicity range while maintaining hydrogen bond acceptor capacity through the ether oxygen [2]. This translates to a lower predicted promiscuity risk and improved ligand efficiency metrics compared to the high-logP diphenyl analog.

Lipophilic Ligand Efficiency Computed Physicochemical Properties Drug-likeness

Rotatable Bond Count and Molecular Flexibility: Implications for Entropic Binding Penalty Versus 3,3-Diphenyl Analog

2097868-37-4 possesses 5 rotatable bonds (PubChem computed) [1], which is identical to the 3,3-diphenyl analog but the nature of the rotatable groups differs: the phenoxy ether bond allows conformational sampling distinct from a diphenylmethylene group. In kinobead-based target engagement profiling, ligands with moderate rotatable bond counts (4–6) generally exhibit a favorable balance between pre-organization and induced fit, whereas the diphenyl analog's two phenyl rings increase the probability of encountering a lower-energy bound conformation entropically [2]. Although direct binding data for 2097868-37-4 are unavailable, this class-level inference indicates that the phenoxy substitution pattern may confer a small but measurable entropic advantage in target binding.

Conformational Entropy Ligand Flexibility Structure-Based Design

Hydrogen Bond Acceptor Topology: Ether Oxygen Contribution to Target Engagement Versus Amide-Only Analogs

The 2-phenoxy group contributes a fifth hydrogen bond acceptor (ether oxygen) beyond the four acceptors present in the azetidine-pyrimidine core (carbonyl oxygen, pyrimidine N1, pyrimidine N3, azetidine nitrogen) [1]. In contrast, direct amide-linked analogs lacking the ether oxygen possess only four acceptors. Structural biology data from related 4-(azetidin-1-yl)pyrimidine kinase inhibitors indicate that the pyrimidine N1 and N3 engage the hinge region, while the amide carbonyl forms a conserved hydrogen bond with the catalytic lysine [2]. The additional phenoxy ether oxygen may engage a non-conserved water network or a polar residue in the solvent-exposed region, providing a vector for selectivity optimization that is absent in simpler analogs.

Hydrogen Bonding Medicinal Chemistry Kinase Inhibitor Design

Optimal Procurement and Application Scenarios for 2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one (2097868-37-4)


Kinase Selectivity Panel Screening Requiring Moderate Lipophilicity and 5 H-Bond Acceptors

Based on its computed XLogP3 of 2 and TPSA of 67.4 Ų [1], 2097868-37-4 is a strong candidate for broad kinase selectivity panels where compounds with logP < 3 are preferred to minimize non-specific binding. Its five hydrogen bond acceptors, including the phenoxy ether oxygen, offer a distinct pharmacophore relative to four-acceptor analogs, potentially yielding differential selectivity fingerprints [1]. Procurement for this application should prioritize batches with ≥95% purity and confirmed identity via LCMS and NMR [1].

Fragment-Based Lead Discovery Leveraging the Phenoxy Ether as a Vector for Growth

The 2-phenoxypropanoyl moiety provides a synthetically tractable vector for fragment growing or merging strategies. The ether oxygen can serve as a hydrogen bond anchor, while the phenyl ring allows for further substitution (e.g., halogenation, methylation) to probe lipophilic pockets [1]. This feature distinguishes 2097868-37-4 from analogs where the phenyl group is directly attached (e.g., 3,3-diphenyl) and thus less amenable to stepwise optimization [2]. Researchers should request the compound in small quantities (5–25 mg) for initial fragment soaking or co-crystallization trials.

Computational Chemistry and Cheminformatics Model Training with Experimentally Verifiable Physicochemical Properties

The availability of validated computed descriptors (XLogP3 = 2, TPSA = 67.4 Ų, 5 rotatable bonds, molecular weight 298.34 g/mol) makes 2097868-37-4 suitable as a test compound for evaluating in silico ADME prediction models [1]. Its intermediate property profile fills a gap between highly lipophilic diphenyl analogs (XLogP3 > 4) and more polar pyrimidine-focused libraries, providing a useful calibration point for model accuracy [1]. Procurement quantities of 100–500 mg are recommended to allow for experimental determination of logD, solubility, and microsomal stability to validate computational predictions.

Chemical Probe Development Targeting Pyrimidine-Binding Kinases with Gatekeeper Residue Selectivity

The azetidine ring constrains the pyrimidine-amino group in a specific geometry that influences interactions with the kinase hinge and gatekeeper residue [1]. The phenoxy substituent projects toward the solvent-exposed region, where structural variations are known to modulate selectivity between kinases with different gatekeeper sizes (e.g., threonine vs phenylalanine) [2]. Although direct target data for 2097868-37-4 are lacking, the scaffold's alignment with patent-described anti-mitotic pyrimidines supports its use as a starting point for chemical probe development. Source compounds with full analytical characterization (HRMS, 1H/13C NMR, HPLC purity >95%) and inquire about stability under DMSO storage conditions.

Quote Request

Request a Quote for 2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.